2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide
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Overview
Description
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is a complex organic compound with the molecular formula C16H13Cl2N5O8 and a molecular weight of 474.21 g/mol . This compound is characterized by its intricate structure, which includes multiple nitro groups, chloro substituents, and an amide linkage. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves several steps. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro substituents may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares the dichloro and nitro functionalities but lacks the amide and additional nitro groups.
2,6-dichloro-4-nitroaniline: Similar structure but without the hydroxyethyl and additional nitro groups.
Uniqueness
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is unique due to its combination of multiple reactive groups, making it a versatile compound for various chemical reactions and applications. Its structure allows for multiple points of modification, enhancing its utility in synthetic chemistry and research .
Properties
Molecular Formula |
C16H13Cl2N5O8 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N5O8/c17-11-5-10(22(28)29)6-12(18)16(11)20-15-8(4-14(25)19-1-2-24)3-9(21(26)27)7-13(15)23(30)31/h3,5-7,20,24H,1-2,4H2,(H,19,25) |
InChI Key |
FFCQVYNZGBOARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)NCCO)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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